1-{2-[(4-Methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-{2-[(4-Methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitro-trifluoromethylphenyl group and a methoxy-oxadiazole moiety
Preparation Methods
The synthesis of 1-{2-[(4-Methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting appropriate nitrile and hydroxylamine derivatives under acidic or basic conditions.
Substitution on the piperazine ring: The piperazine ring can be functionalized by nucleophilic substitution reactions, where the nitro-trifluoromethylphenyl group is introduced.
Linking the oxadiazole and piperazine moieties: This step involves the formation of an ether linkage between the oxadiazole and the piperazine ring, typically using a suitable alkylating agent.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-{2-[(4-Methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-[(4-Methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.
Materials Science: The compound’s functional groups can be utilized in the design of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and piperazine moieties could play a role in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 1-{2-[(4-Methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine include:
1-{2-[(4-Methoxy-1,2,4-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: This compound differs in the position of the oxadiazole ring, which may affect its reactivity and biological activity.
1-{2-[(4-Methoxy-1,3,4-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18F3N5O5 |
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Molecular Weight |
417.34 g/mol |
IUPAC Name |
3-methoxy-4-[2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]-1,2,5-oxadiazole |
InChI |
InChI=1S/C16H18F3N5O5/c1-27-14-15(21-29-20-14)28-9-8-22-4-6-23(7-5-22)12-3-2-11(16(17,18)19)10-13(12)24(25)26/h2-3,10H,4-9H2,1H3 |
InChI Key |
PYXJQLAQBQQEME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NON=C1OCCN2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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